

Comparative Analysis of 2,5-Dichloroisonicotinaldehyde and Structurally Related Compounds

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Compound of Interest

Compound Name: 2,5-Dichloroisonicotinaldehyde

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This guide provides a comparative overview of the putative compound **2,5-Dichloroisonicotinaldehyde**, focusing on its predicted chemical structure and properties relative to known chlorinated pyridine derivatives. Due to the limited availability of direct experimental data for **2,5-Dichloroisonicotinaldehyde** in public databases, this document leverages data from structurally similar compounds to offer a foundational understanding for researchers interested in its synthesis and potential applications.

Chemical Structure of 2,5-Dichloroisonicotinaldehyde

The structure of **2,5-Dichloroisonicotinaldehyde** is defined by a pyridine ring with a carboxaldehyde group at the 4-position (the "isonicotin-" part of the name) and two chlorine atoms at the 2 and 5 positions. The electron-withdrawing nature of the chlorine atoms and the aldehyde group is expected to significantly influence the reactivity of the pyridine ring.

Comparative Physicochemical Data

To provide a context for the potential properties of **2,5-Dichloroisonicotinaldehyde**, the following table compares the available experimental data for 2,5-Dichloropyridine with predicted attributes for the target compound. 2,5-Dichloropyridine is a key structural analog, lacking only the aldehyde group.

Property	2,5-Dichloropyridine	2,5-Dichloroisonicotinaldehyde (Predicted)
Molecular Formula	C ₅ H ₃ Cl ₂ N	C ₆ H ₃ Cl ₂ NO
Molecular Weight	147.99 g/mol	175.99 g/mol
Appearance	White to light yellow crystalline solid[1]	Likely a solid at room temperature, potentially with a color ranging from white to yellow, characteristic of many aromatic aldehydes.
Melting Point	58-62 °C[2][3]	Expected to be higher than 2,5-Dichloropyridine due to increased molecular weight and polarity from the aldehyde group, likely in the range of 80-120 °C.
Boiling Point	190-191 °C[2]	Expected to be significantly higher than 2,5-Dichloropyridine due to the polar aldehyde group, likely exceeding 220 °C.
Solubility	Insoluble in water[1]	Expected to have low solubility in water, but potentially slightly more soluble than 2,5-Dichloropyridine due to the polar aldehyde group. Soluble in common organic solvents.
Reactivity	Undergoes cross-coupling reactions[1][3]	The aldehyde group will be susceptible to oxidation to a carboxylic acid and reduction to an alcohol. The pyridine ring will be deactivated towards electrophilic substitution.

Experimental Protocols: Synthesis of a Related Compound

While a specific protocol for **2,5-Dichloroisonicotinaldehyde** is not readily available, the synthesis of structurally similar compounds can provide valuable insights. The following is a detailed, multi-step procedure for the synthesis of 2,4,6-trichloronicotinaldehyde, which serves as a representative example of the synthesis of chlorinated pyridine aldehydes.^[4]

Step 1: Chlorination of 3-Methylpyridine

This initial step involves the chlorination of a pyridine derivative to introduce the chloro-substituents.

- **Materials:** 3-Methylpyridine, Chlorine gas, Catalyst (e.g., Lewis acid).
- **Procedure:** 3-Methylpyridine is subjected to vapor-phase chlorination at an elevated temperature in the presence of a suitable catalyst. The reaction progress is monitored by gas chromatography until the desired degree of chlorination is achieved. The crude product, 2,4,6-trichloro-3-methylpyridine, is then purified by distillation.

Step 2: Oxidation to 2,4,6-Trichloronicotinic Acid

The methyl group of the chlorinated intermediate is oxidized to a carboxylic acid.

- **Materials:** 2,4,6-trichloro-3-methylpyridine, Oxidizing agent (e.g., Potassium permanganate, Nitric acid).
- **Procedure:** The chlorinated methylpyridine is treated with a strong oxidizing agent in an acidic or basic medium. The reaction mixture is typically heated to drive the oxidation to completion. After the reaction, the product is precipitated by adjusting the pH, filtered, and washed to yield 2,4,6-trichloronicotinic acid.

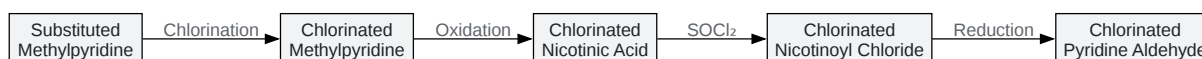
Step 3: Conversion to 2,4,6-Trichloronicotinaldehyde

The final step involves the reduction of the nicotinic acid derivative to the corresponding aldehyde.

- Part A: Formation of the Acid Chloride
 - Materials: 2,4,6-Trichloronicotinic acid, Thionyl chloride (SOCl_2), Anhydrous Toluene, Catalytic N,N-Dimethylformamide (DMF).[4]
 - Procedure: A mixture of 2,4,6-trichloronicotinic acid and anhydrous toluene is treated with a catalytic amount of DMF, followed by the slow addition of thionyl chloride. The mixture is refluxed until the evolution of gas ceases, indicating the formation of 2,4,6-trichloronicotinoyl chloride.[4]
- Part B: Reduction to the Aldehyde
 - Materials: 2,4,6-Trichloronicotinoyl chloride, Reducing agent (e.g., a poisoned palladium catalyst and hydrogen gas - Rosenmund reduction), Anhydrous solvent (e.g., Toluene).
 - Procedure: The acid chloride is dissolved in an anhydrous solvent and subjected to catalytic hydrogenation in the presence of a poisoned palladium catalyst. The reaction is carefully monitored to prevent over-reduction to the alcohol. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude aldehyde is then purified by column chromatography or recrystallization.[4]

Visualization of a Synthetic Pathway

The following diagram illustrates a generalized synthetic pathway for the preparation of a chlorinated pyridine aldehyde, based on the protocol for 2,4,6-trichloronicotinaldehyde.



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Caption: Generalized workflow for the synthesis of a chlorinated pyridine aldehyde.

This guide provides a foundational comparison for the putative **2,5-Dichloroisonicotinaldehyde**, offering researchers a starting point for its synthesis and characterization by drawing parallels with known, structurally related compounds. The provided

experimental protocol for a similar molecule outlines a viable synthetic strategy that could be adapted for the target compound.

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